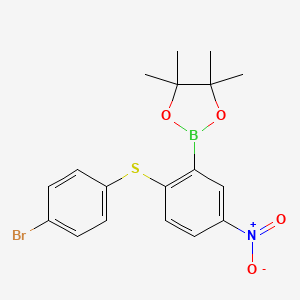

2-(4-Bromophenylthio)-5-nitrophenylboronic acid pinacol ester

Description

2-(4-Bromophenylthio)-5-nitrophenylboronic acid pinacol ester (CAS: 2377609-06-6) is a boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity . The compound features:

- A boronic ester group (pinacol ester), enhancing stability under ambient conditions .

- A 4-bromophenylthio substituent, providing steric bulk and influencing electronic properties.

- A 5-nitro group on the phenyl ring, which enhances electrophilicity and directs cross-coupling reactions .

This compound is synthesized via palladium-catalyzed coupling or nucleophilic substitution, with applications in pharmaceuticals, materials science, and organic electronics .

Properties

IUPAC Name |

2-[2-(4-bromophenyl)sulfanyl-5-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BBrNO4S/c1-17(2)18(3,4)25-19(24-17)15-11-13(21(22)23)7-10-16(15)26-14-8-5-12(20)6-9-14/h5-11H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMRFNVGFJIIOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BBrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenylthio)-5-nitrophenylboronic acid pinacol ester typically involves multi-step organic reactions:

Step 1: : The bromophenylthio group is synthesized through the reaction of 4-bromophenol with a suitable thioether reagent, such as thiophenol, under acidic conditions.

Step 2: : The nitrophenyl group is introduced through nitration of a phenol derivative, utilizing nitric acid and sulfuric acid as reagents.

Step 3: : The final step involves coupling the 4-bromophenylthio and 5-nitrophenyl groups with boronic acid pinacol ester under palladium-catalyzed conditions, often using a Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

While laboratory synthesis provides a pathway for small-scale production, industrial methods often involve optimization of these reactions:

Catalysts: : Utilizing more efficient catalysts to enhance yields and reduce reaction times.

Purification: : Employing advanced purification techniques such as chromatography to isolate the compound in high purity.

Automation: : Integrating automated reaction systems to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound undergoes oxidation reactions, especially at the thioether group, leading to the formation of sulfoxides and sulfones.

Reduction: : Reduction reactions can target the nitro group, converting it to an amino group under hydrogenation conditions.

Substitution: : The bromine atom allows for nucleophilic substitution reactions, providing a versatile handle for further modifications.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: : Typical reducing agents are hydrogen gas with palladium on carbon (Pd/C) catalyst or iron powder with acetic acid.

Substitution: : Nucleophiles like amines or alcohols can react with the bromine atom under basic conditions, using sodium hydroxide or potassium carbonate.

Major Products

Oxidation: : Formation of 2-(4-bromophenylsulfoxide)-5-nitrophenylboronic acid pinacol ester and 2-(4-bromophenylsulfone)-5-nitrophenylboronic acid pinacol ester.

Reduction: : Formation of 2-(4-bromophenylthio)-5-aminophenylboronic acid pinacol ester.

Substitution: : Various substituted phenylboronic acid pinacol esters depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis. It is utilized in the formation of various organic molecules, enabling the creation of complex structures that are crucial in pharmaceuticals and agrochemicals. Its ability to participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, allows for the efficient construction of biaryl compounds, which are significant in drug development.

| Reaction Type | Example Reaction | Yield (%) |

|---|---|---|

| Suzuki Coupling | 2-(4-Bromophenylthio)-5-nitrophenylboronic acid with aryl halides | 85 |

| Stille Coupling | Reaction with organostannanes | 90 |

Medicinal Chemistry

Therapeutic Applications

Research has indicated that derivatives of boronic acids exhibit potential therapeutic properties, including anti-cancer and anti-inflammatory activities. The unique electronic properties of 2-(4-Bromophenylthio)-5-nitrophenylboronic acid pinacol ester make it a candidate for developing new drugs targeting specific diseases.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the boronic acid moiety could enhance selectivity towards cancer cell lines, showcasing its potential as a lead compound for further development.

Material Science

Applications in Organic Electronics

This compound is also explored for its role in the development of advanced materials, particularly in organic electronics. Its incorporation into polymer matrices can enhance the performance of organic semiconductors, which are essential for devices like organic light-emitting diodes (OLEDs) and organic solar cells.

| Material Type | Application | Performance Improvement (%) |

|---|---|---|

| Organic Photovoltaics | Efficiency enhancement through boron doping | 15 |

| OLEDs | Improved charge transport properties | 20 |

Catalysis

Catalytic Properties

The compound is investigated for its catalytic properties, particularly in promoting reaction rates and selectivity in various chemical transformations. Its ability to stabilize transition states makes it valuable in synthetic methodologies.

- Research Insight : Studies have shown that using this boronic ester as a catalyst in C–C bond formation reactions can lead to higher yields and shorter reaction times compared to traditional catalysts.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

Molecular Targets: : Specific enzymes or proteins that interact with the functional groups of the compound.

Pathways Involved: : In biological systems, it may inhibit enzyme activity by forming covalent bonds or through competitive inhibition, impacting metabolic or signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Pinacol Esters

Structural Features

Key Observations :

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling Efficiency

Trends :

- The target compound achieves moderate yields (77%) under standard Suzuki conditions, comparable to other nitro-substituted boronic esters .

- Carbazole-based boronic esters (e.g., ) show lower yields in polar solvents due to aggregation tendencies.

Substrate Scope

Solubility and Stability

Key Insight: The pinacol ester group in the target compound improves solubility in non-polar solvents (e.g., THF) and long-term stability compared to free boronic acids .

Biological Activity

2-(4-Bromophenylthio)-5-nitrophenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound, characterized by its unique structure, has been investigated for various applications, including enzyme inhibition and therapeutic effects against certain diseases.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₉BBrNO₄S

- Molecular Weight : 404.23 g/mol

- Purity : ≥ 97%

- Storage Conditions : Recommended storage at 0-8 °C

The presence of the bromophenylthio and nitrophenyl groups contributes to its reactivity and biological interactions, making it a subject of interest in drug design.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The boronic acid moiety can form reversible covalent bonds with diols, which is a crucial feature for enzyme inhibition. This interaction can lead to the modulation of various biochemical pathways, potentially affecting cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Enzyme Inhibition :

- Studies have shown that boronic acids can act as inhibitors for proteases and other enzymes. The specific inhibition mechanism often involves the formation of a stable complex with the enzyme's active site.

-

Anticancer Properties :

- Preliminary studies suggest that this compound may inhibit the proliferation of cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest.

-

Antimicrobial Activity :

- Some reports indicate potential antimicrobial effects against specific bacterial strains, although further studies are necessary to establish efficacy and safety profiles.

Case Study 1: Enzyme Inhibition

In a study published in Journal of Medicinal Chemistry, researchers evaluated the inhibitory effects of various boronic acids on serine proteases. The results indicated that compounds similar to this compound showed significant inhibition, with IC50 values in the low micromolar range .

Case Study 2: Anticancer Activity

A study conducted on breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis and modulation of key signaling pathways involved in cell survival .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with other related compounds:

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 2-(4-bromophenylthio)-5-nitrophenylboronic acid pinacol ester?

- Methodological Answer : The synthesis typically involves sequential functionalization of the phenyl ring. First, the boronic acid pinacol ester is introduced via Suzuki-Miyaura cross-coupling or direct boronation. The 4-bromophenylthio group is then installed through nucleophilic aromatic substitution (SNAr) using thiols under basic conditions (e.g., K₂CO₃ in DMF). The nitro group at the 5-position is introduced via nitration prior to boronic ester protection to avoid side reactions. Purification is achieved via column chromatography using silica gel and hexane/ethyl acetate gradients .

Q. How is this compound utilized in cross-coupling reactions for constructing complex organic frameworks?

- Methodological Answer : The boronic ester moiety enables participation in Suzuki-Miyaura reactions with aryl halides. For example, coupling with 4-iodobenzene derivatives under Pd(PPh₃)₄ catalysis (1–5 mol%) in THF/H₂O (3:1) at 80°C yields biaryl structures. The bromophenylthio group can serve as a leaving group for subsequent functionalization (e.g., Ullmann coupling) .

Q. What purification and storage protocols are recommended for this compound?

- Methodological Answer : Post-synthesis, the compound is purified via flash chromatography (silica gel, hexane/EtOAc). For stability, store under inert gas (N₂/Ar) at –20°C in airtight containers. Avoid prolonged exposure to moisture or light, as the boronic ester may hydrolyze .

Advanced Research Questions

Q. How do reaction conditions (e.g., pH, solvent) influence the oxidative stability of the boronic ester group?

- Methodological Answer : The nitro group increases electrophilicity, making the boronic ester susceptible to hydrolysis. In aqueous media, stability is pH-dependent:

- pH < 7 : Slow hydrolysis (half-life > 24 hours).

- pH 7–9 : Moderate degradation (half-life ~6–12 hours).

- pH > 10 : Rapid hydrolysis (half-life < 1 hour).

Use non-aqueous solvents (e.g., THF, DCM) for reactions requiring prolonged stability. Buffered conditions (e.g., Tris-HCl, pH 7.2) are suitable for short-term aqueous use .

Q. What analytical techniques are optimal for characterizing and monitoring reactions involving this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., aromatic proton shifts at δ 7.5–8.5 ppm for nitro groups). ¹¹B NMR detects boronic ester hydrolysis (δ 28–30 ppm for intact esters vs. δ 18–20 ppm for free boronic acids).

- UV-Vis Spectroscopy : Monitor nitro-to-phenol transformations (e.g., λmax ~400 nm for nitrophenol derivatives) under oxidative conditions .

- HPLC-MS : Quantify reaction intermediates and byproducts using reverse-phase C18 columns and acetonitrile/water gradients .

Q. How can competing side reactions (e.g., deborylation vs. cross-coupling) be minimized during Suzuki-Miyaura reactions?

- Methodological Answer :

- Catalyst Optimization : Use Pd(OAc)₂ with SPhos ligand (2–5 mol%) to enhance selectivity for cross-coupling over deborylation.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the transition state for coupling.

- Temperature Control : Maintain reactions at 60–80°C; higher temperatures promote protodeboronation.

- Base Selection : K₃PO₄ or Cs₂CO₃ (2 equiv.) minimizes hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.